1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a derivative of triazolo[4,3-a]pyridine . Triazolo[4,3-a]pyridine derivatives have shown various biological activities, such as antibacterial effects . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves cyclocondensation reactions . For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 .Molecular Structure Analysis
Triazolo[4,3-a]pyridine derivatives are heterocyclic compounds that contain a triazolo[4,3-a]pyridine ring . The structure of these compounds can be analyzed using various techniques, such as X-ray crystallography .Chemical Reactions Analysis
Triazolo[4,3-a]pyridine derivatives can undergo various chemical reactions. For instance, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo[4,3-a]pyridine derivatives are influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole and related derivatives have been a significant area of research. For instance, Hassan et al. (2013) reported on the synthesis, antibacterial, and antifungal activity of some new pyrazoline and pyrazole derivatives, highlighting the antimicrobial potential of these compounds against various bacterial and fungal strains Hassan, S. Y. (2013). Similarly, research by Kariuki et al. (2022) delved into the synthesis and characterization of novel pyrazolyl-thiazoles, demonstrating the versatility of pyrazole derivatives in creating heterocyclic compounds with potential biological applications Kariuki, B., Abdel-Wahab, B. F., Mohamed, H., Bekheit, M., El‐Hiti, G. (2022).
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been a focal point of research, with studies showing these compounds to be effective against a range of microbial pathogens. For example, the work by Abunada et al. (2008) explored the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, revealing their potential as antimicrobial agents Abunada, N. M., Hassaneen, H., Kandile, N., Miqdad, O. A. (2008).
Antituberculosis Activity
The quest for new antituberculous agents has led to the exploration of pyrazole derivatives, as evidenced by the study by Titova et al. (2019), which synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These compounds were evaluated for tuberculostatic activity, showcasing the potential of pyrazole derivatives in the treatment of tuberculosis Titova, Y., Filatova, E., Fedorova, O., Rusinov, G., Charushin, V. (2019).
Antifungal and Nematocidal Activities
Research by Zhao et al. (2017) on the synthesis and in vivo nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlighted the dual functionality of these compounds, showing not only weak fungicidal activity but also good nematocidal activity against M. incognita, indicating their potential use in agriculture Zhao, W., Xing, J., Xu, T., Peng, W.-L., Liu, X.-H. (2017).
Future Directions
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It’s known that triazole compounds interact with their targets, leading to changes in the biological system . For instance, some triazole derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
It’s known that triazole compounds can have various effects at the molecular and cellular level due to their interaction with different targets .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with various biomolecules, influencing biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Related triazolo pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have shown the ability to bind to c-Met and VEGFR-2 proteins , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors , suggesting potential involvement in various metabolic pathways.
Properties
IUPAC Name |
2-ethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O/c1-2-23-10(5-6-19-23)13(24)18-8-11-20-21-12-9(14(15,16)17)4-3-7-22(11)12/h3-7H,2,8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXIATOYFXOBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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